molecular formula C16H14N2O4S B5150859 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone

1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone

Cat. No. B5150859
M. Wt: 330.4 g/mol
InChI Key: APROZIDTZCKCHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone, also known as MPT0E028, is a small molecule compound that has gained significant attention in recent years due to its potential therapeutic properties. This compound has been extensively studied for its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. Specifically, 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival. In addition, 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to inhibit the STAT3 signaling pathway, which is also involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer effects, 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential in other diseases. Furthermore, 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone. One area of research is to further elucidate its mechanism of action and identify additional signaling pathways that it may target. Another area of research is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, future research may focus on developing more efficient synthesis methods for 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone and improving its bioavailability and efficacy.

Synthesis Methods

1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone is a synthetic compound that is prepared through a multistep process involving the reaction of 2-mercapto-benzimidazole with 3,4-dihydroxyacetophenone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and characterized by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been extensively studied for its potential therapeutic applications in various cancer types. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cell lines such as breast cancer, lung cancer, and colon cancer. In addition, 1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]ethanone has been shown to have anti-angiogenic properties, which may contribute to its anticancer effects.

properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-10-3-4-11-12(7-10)18-16(17-11)23-8-15(21)9-2-5-13(19)14(20)6-9/h2-7,19-20H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APROZIDTZCKCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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